molecular formula C17H21ClN6 B14975628 N~6~-butyl-N~4~-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14975628
M. Wt: 344.8 g/mol
InChI Key: VOLQCOWTGKZZQB-UHFFFAOYSA-N
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Description

N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-proliferative, anti-inflammatory, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis are used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of the kinase, it prevents phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N6-Butyl-N4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-Butyl-N4-(4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N6-Butyl-N4-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N6-Butyl-N4-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards EGFR. This makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C17H21ClN6

Molecular Weight

344.8 g/mol

IUPAC Name

6-N-butyl-4-N-(4-chloro-2-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H21ClN6/c1-4-5-8-19-17-22-15(13-10-20-24(3)16(13)23-17)21-14-7-6-12(18)9-11(14)2/h6-7,9-10H,4-5,8H2,1-3H3,(H2,19,21,22,23)

InChI Key

VOLQCOWTGKZZQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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